molecular formula C14H14N4O2S2 B2962090 5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4-thiazepane-3-carboxamide CAS No. 1396634-27-7

5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4-thiazepane-3-carboxamide

Cat. No. B2962090
CAS RN: 1396634-27-7
M. Wt: 334.41
InChI Key: DJHSKMDHUGTSKN-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4-thiazepane-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiazepane derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity Prediction

Compounds structurally related to "5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4-thiazepane-3-carboxamide" have been synthesized and evaluated for their potential biological activities. For instance, the synthesis of novel bicyclic systems containing oxadiazole rings has been explored, with predictions regarding their biological activities based on PASS predictions, showcasing the methodological approach in designing new compounds with potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).

Material Science and Nanotechnology

Research into organic fluorophores structurally related to the queried compound highlights their role as the main ingredients and fluorescence origins of carbon dots with high fluorescence quantum yields. This insight is pivotal for the development of fluorescent materials and their applications in bioimaging and sensors (Shi et al., 2016).

Antimicrobial and Herbicidal Activities

The exploration of thiazole and related heterocyclic compounds for antimicrobial and herbicidal activities is another area of significant research interest. These studies contribute to the development of new antimicrobial agents and agricultural chemicals, demonstrating the versatility and potential of heterocyclic compounds in addressing diverse scientific challenges (Stanchev et al., 1999).

Luminescence Sensitization

Investigations into the interactions between metal ions and organic ligands, including those structurally related to the queried compound, have led to findings that enhance the understanding of luminescence sensitization. Such research is fundamental for the design of luminescent materials with potential applications in lighting, displays, and biological imaging (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

properties

IUPAC Name

5-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-12-3-5-21-7-11(16-12)13(20)18-14-17-10(8-22-14)9-2-1-4-15-6-9/h1-2,4,6,8,11H,3,5,7H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSKMDHUGTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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